molecular formula C12H17NO2S B2671886 Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 6163-89-9

Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B2671886
CAS RN: 6163-89-9
M. Wt: 239.33
InChI Key: USOZAPSHCJNFRA-UHFFFAOYSA-N
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Description

“Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a chemical compound with the molecular formula C11H15NO2S. It has an average mass of 225.307 Da and a monoisotopic mass of 225.082352 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” are not available, similar compounds have been known to react with primary amines .


Physical And Chemical Properties Analysis

This compound has a melting point of 114-116 °C and a boiling point of 407.5±45.0 °C (Predicted). Its density is predicted to be 1.235±0.06 g/cm3. It is usually stored in a dark place, under -20°C .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Synthesis and Biological Activity : Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been used to synthesize various compounds with potential biological activities. For instance, it has been transformed into compounds like ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which were further treated to produce derivatives with antibacterial and antifungal activities. Some of these compounds also exhibited anti-inflammatory properties (Narayana, Ashalatha, Raj, & Kumari, 2006).

  • Chemical Transformations and Structural Analysis : The compound has been involved in chemical reactions leading to new structures. For instance, its reaction with primary amines in toluene under reflux conditions resulted in novel ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, with the structures confirmed by X-ray analysis (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).

Pharmaceutical Applications

  • Hypnotic Activity : Ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, derived from this compound, has been used to synthesize various heterocyclic compounds with potential hypnotic activity. These derivatives have undergone preliminary pharmacological screening, indicating their relevance in the development of hypnotic drugs (Ghorab, Heiba, & El-gawish, 1995).

  • Anticancer Agents : A range of thiophene and benzothiophene derivatives synthesized using this compound have been evaluated as anticancer agents. The reactivity of these derivatives towards different chemical reagents was explored, leading to compounds with promising anti-cancer activity against various tumor cell lines (Mohareb, Abdallah, Helal, & Shaloof, 2016).

properties

IUPAC Name

ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-3-15-12(14)10-8-6-7(2)4-5-9(8)16-11(10)13/h7H,3-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOZAPSHCJNFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(CC2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60977229
Record name Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS RN

6163-89-9
Record name Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
T Redij, JA McKee, P Do, JA Campbell… - Chemical biology & …, 2022 - Wiley Online Library
We report the discovery of two new 2‐aminothiophene based small molecule positive allosteric modulators (PAMs) of glucagon‐like peptide 1 receptor (GLP‐1R) for the treatment of …
Number of citations: 3 onlinelibrary.wiley.com

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